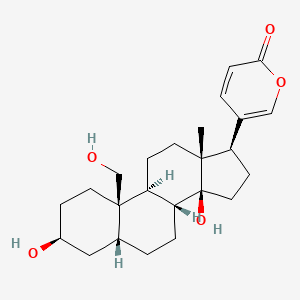
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation.
Scientific Research Applications
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antitumor properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has been found to have potential as a therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the growth of microorganisms and cancer cells. It has also been suggested that the compound may act by interfering with the function of metal ions in biological systems.
Biochemical and Physiological Effects:
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been found to have antitumor properties and has been shown to inhibit the growth of cancer cells. It has also been found to have potential as a fluorescent probe for detecting metal ions in biological samples.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been found to have antimicrobial, antifungal, and antitumor properties, which make it a promising candidate for further investigation. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action and to determine the potential side effects of this compound.
Future Directions
There are several future directions for research on 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to further investigate the compound's potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential side effects. Another potential direction is to investigate the use of this compound as a fluorescent probe for detecting metal ions in biological samples. Finally, further research is needed to optimize the synthesis method for this compound to yield higher purity and higher yield.
Synthesis Methods
The synthesis of 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-bromoacetic acid with 2-aminothiazole in the presence of sodium hydroxide. The resulting intermediate is then treated with 1,4-dioxane and sodium hydride to yield the final product. This method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-9(12-10-11-3-6-15-10)7-8-1-4-14-5-2-8/h3,6,8H,1-2,4-5,7H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECIJRMZXJEMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

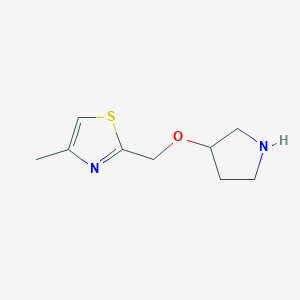
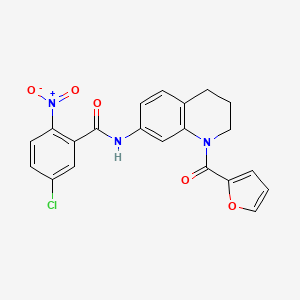
![3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2860799.png)
![N-(4-acetylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2860800.png)

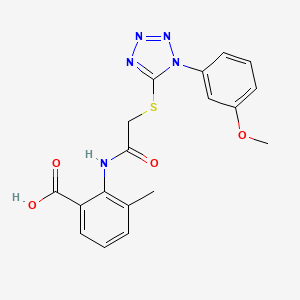

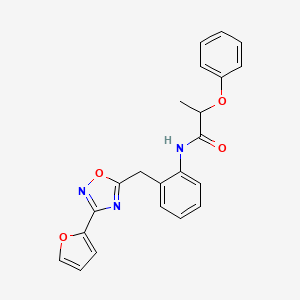
![2-(2-fluorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2860811.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)
![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)

